molecular formula C13H13N3O3 B2540768 2-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one CAS No. 61938-71-4

2-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one

Cat. No.: B2540768
CAS No.: 61938-71-4
M. Wt: 259.265
InChI Key: YQEBFSMTFJJIKA-UHFFFAOYSA-N
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Description

2-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one is a heterocyclic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a fused azepine and quinazoline ring system, which contributes to its unique chemical properties.

Mechanism of Action

Preparation Methods

The synthesis of 2-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of a nitro-substituted aniline with a suitable aldehyde or ketone can lead to the formation of the desired quinazoline derivative. The reaction conditions typically involve the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process .

Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

2-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reagents and conditions used.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield the corresponding amine, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Comparison with Similar Compounds

2-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one can be compared with other quinazoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitro group, which can be further modified to enhance its biological activities and chemical properties.

Properties

IUPAC Name

2-nitro-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c17-13-10-8-9(16(18)19)5-6-11(10)14-12-4-2-1-3-7-15(12)13/h5-6,8H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEBFSMTFJJIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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